

A Technical Guide to Commercial L-Glutamic Acid- ^{14}C for Researchers

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Compound of Interest

Compound Name: *L-Glutamic acid- ^{14}C*

Cat. No.: *B1675229*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers utilizing L-Glutamic acid- ^{14}C in their studies. This document provides a detailed overview of commercial suppliers, their product specifications, and experimental protocols for the application of this critical radiolabeled compound in metabolic and neurological research.

Commercial Suppliers and Product Specifications

The selection of a suitable radiolabeled compound is paramount for the success of any research endeavor. Key considerations include the position of the ^{14}C label, specific activity, radiochemical purity, and the formulation of the product. Below is a comparative summary of commercially available L-Glutamic acid- ^{14}C products.

Supplier	Product Name/Label Position	Catalog Number (Example)	Specific Activity	Formulation
American Radiolabeled Chemicals, Inc. (ARC)	L-Glutamic acid, [¹⁴ C(U)]	ARC 0165A	>200 mCi/mmol (>7.4 GBq/mmol) [1]	Ethanol:Water (2:98)[1]
L-Glutamic acid, [1- ¹⁴ C]	ARC 0240	-	-	
L-Glutamic acid, [5- ¹⁴ C]	ARC 0241	50-60 mCi/mmol (1.85-2.22 GBq/mmol)	0.1 mCi/ml in 0.01 N HCl	
L-Glutamic acid, [1,5- ¹⁴ C]	ARC 0770	-	-	
Protheragen	L-Glutamic Acid, L-[¹⁴ C(U)]	-	>200 mCi/mmol	-
ViTrax, Inc.	Custom Synthesis	-	Custom	Custom
Revvity (formerly PerkinElmer)	L-Glutamic acid, [³ H] (Note: ¹⁴ C may be available)	-	-	-

Data compiled from publicly available information on supplier and distributor websites. Specifications may vary by lot; always consult the certificate of analysis.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing L-Glutamic acid-¹⁴C. These protocols are adapted from published research and should be optimized for specific experimental conditions.

L-[¹⁴C]Glutamate Uptake Assay in Cultured Astrocytes

This protocol is adapted from studies investigating glutamate transporter activity in primary astrocyte cultures.^[2]

Objective: To measure the rate of L-[¹⁴C]Glutamate uptake by cultured astrocytes to assess transporter function.

Materials:

- Primary astrocyte cultures (murine)
- L-[¹⁴C]Glutamic acid (e.g., from American Radiolabeled Chemicals)
- Unlabeled L-Glutamic acid
- Balanced Salt Solution (BSS): 135 mM NaCl, 3.1 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 0.5 mM KH₂PO₄, 5 mM PIPES, 2 mM glucose, pH 7.2
- Lysis Buffer: 0.1 N NaOH, 0.01% lauryl sulfate
- Scintillation cocktail
- Liquid scintillation counter
- Multi-well culture plates (e.g., 24-well)

Methodology:

- **Cell Culture:** Grow primary murine astrocyte cultures to confluence in multi-well plates. Differentiate the cells as required for the experimental model.
- **Pre-incubation:** Wash the cell cultures with BSS at 37°C. Pre-incubate the cells in 300 µl of BSS for a specified period (e.g., 60 minutes) at 37°C. This step can include experimental compounds to assess their effect on uptake.
- **Initiation of Uptake:** Terminate the pre-incubation by washing the cells twice with BSS. Initiate the glutamate uptake by adding 300 µl of BSS containing a final concentration of 100 µM

unlabeled L-glutamate and 0.167 $\mu\text{Ci/ml}$ L-[^{14}C]glutamate.

- Termination of Uptake: After a defined incubation period (e.g., 7 minutes, within the linear range of uptake), terminate the uptake by rapidly washing the cells twice with 500 μl of ice-cold BSS.
- Cell Lysis: Immediately lyse the cells by adding ice-cold Lysis Buffer to each well.
- Quantification:
 - Take an aliquot of the cell lysate for protein determination using a standard method (e.g., BCA assay).
 - Add another aliquot of the lysate to a scintillation vial with a suitable scintillation cocktail.
 - Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis: Express the glutamate uptake as nanomoles of glutamate per milligram of protein per minute.

Metabolic Fate of L-[U- ^{14}C]Glutamate in Astrocytes

This protocol is based on studies tracing the metabolic conversion of glutamate into other amino acids in astrocyte cultures.[\[3\]](#)[\[4\]](#)

Objective: To determine the metabolic conversion of L-[U- ^{14}C]glutamate into key metabolites like glutamine and aspartate.

Materials:

- Primary astrocyte cultures (mouse)
- L-[U- ^{14}C]Glutamic acid
- Serum-free tissue culture medium
- [^3H]Dansyl chloride for determining specific activity
- Thin-layer chromatography (TLC) system

- Liquid scintillation counter
- Reagents for amino acid extraction and dansylation

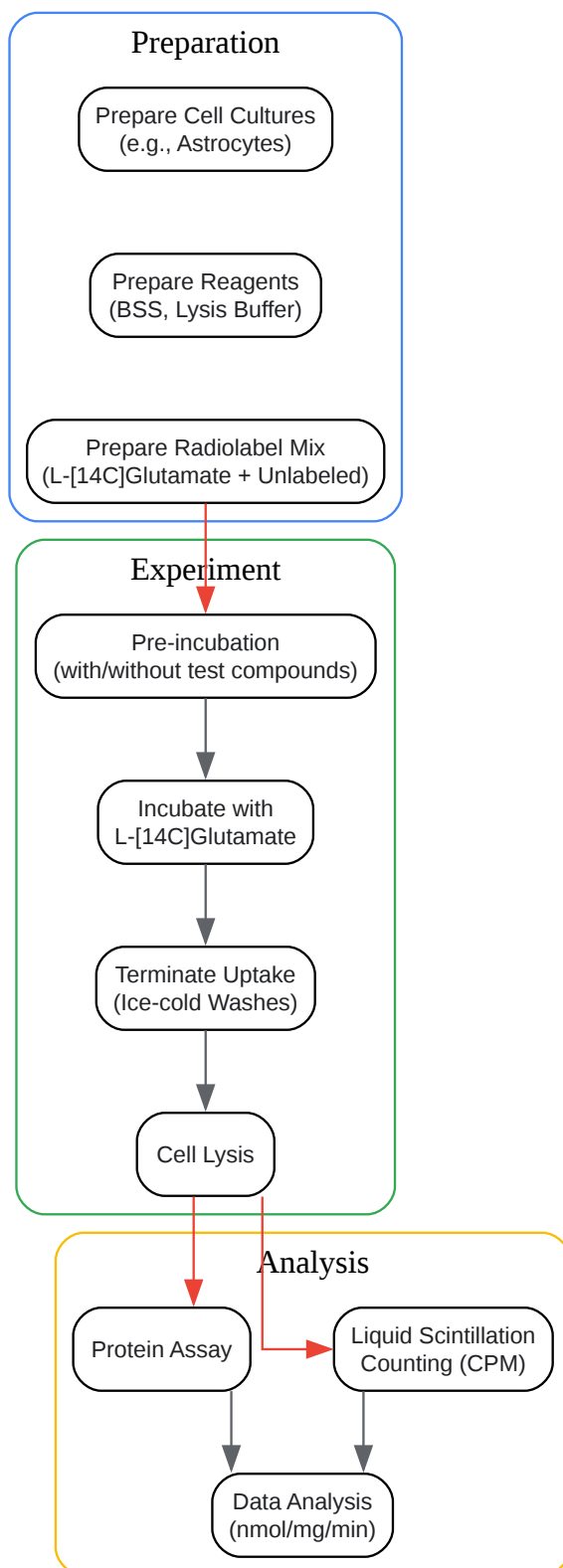
Methodology:

- Cell Culture: Prepare primary cultures of mouse astrocytes as described in the previous protocol.
- Incubation with Radiolabel: Incubate the astrocyte cultures in a serum-free medium containing a known concentration (e.g., 50 μM) of L-[U- ^{14}C]glutamate for various time points (e.g., 2 to 30 minutes) in a CO_2 incubator.
- Extraction of Amino Acids: Terminate the incubation and lyse the cells. Extract the amino acids from the cell lysates.
- Determination of Specific Activities:
 - React the amino acid extracts with [^3H]dansyl chloride to form dansylated amino acids.
 - Separate the dansylated amino acids (glutamate, glutamine, aspartate) using thin-layer chromatography.
 - Scrape the individual amino acid spots from the TLC plate and measure the ^{14}C and ^3H content using a liquid scintillation counter.
 - The $^{14}\text{C}/^3\text{H}$ ratio is a direct measure of the specific radioactivity of each amino acid.
- Measurement of $^{14}\text{CO}_2$ Production (using L-[1- ^{14}C]glutamate):
 - For studies on oxidative metabolism, incubate the cells with L-[1- ^{14}C]glutamate in a gas-tight chamber.
 - Trap the evolved $^{14}\text{CO}_2$ using a suitable trapping agent (e.g., hyamine hydroxide).
 - Quantify the trapped $^{14}\text{CO}_2$ by liquid scintillation counting.

- Data Analysis: Calculate the metabolic fluxes for glutamine synthesis, aspartate production, and CO₂ formation, typically expressed in nmol/min/mg of protein.[3]

Visualized Workflows and Pathways

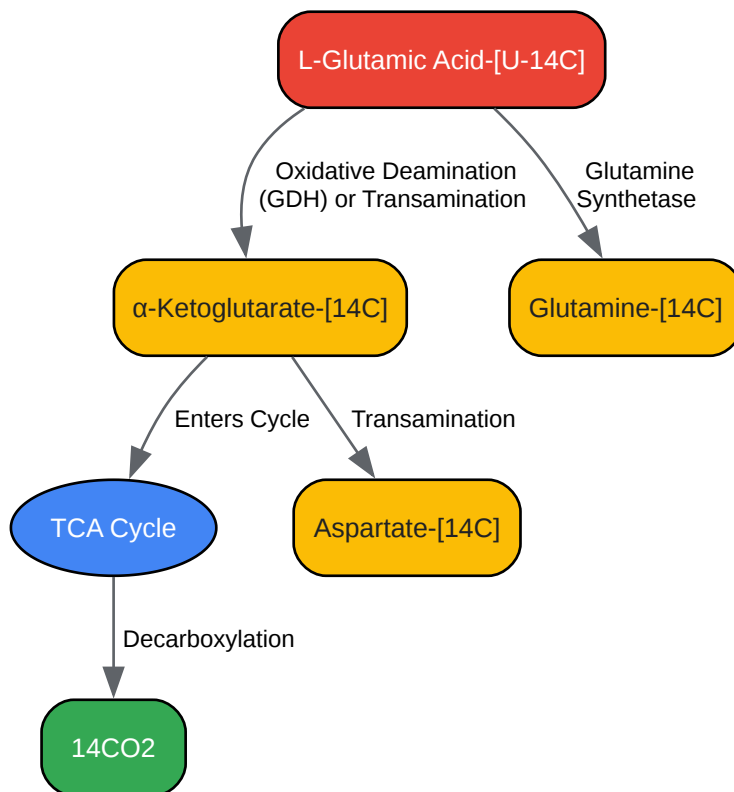
Experimental Workflow for a Radiolabeling Study



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Caption: Workflow for a typical L-[¹⁴C]Glutamate uptake assay.

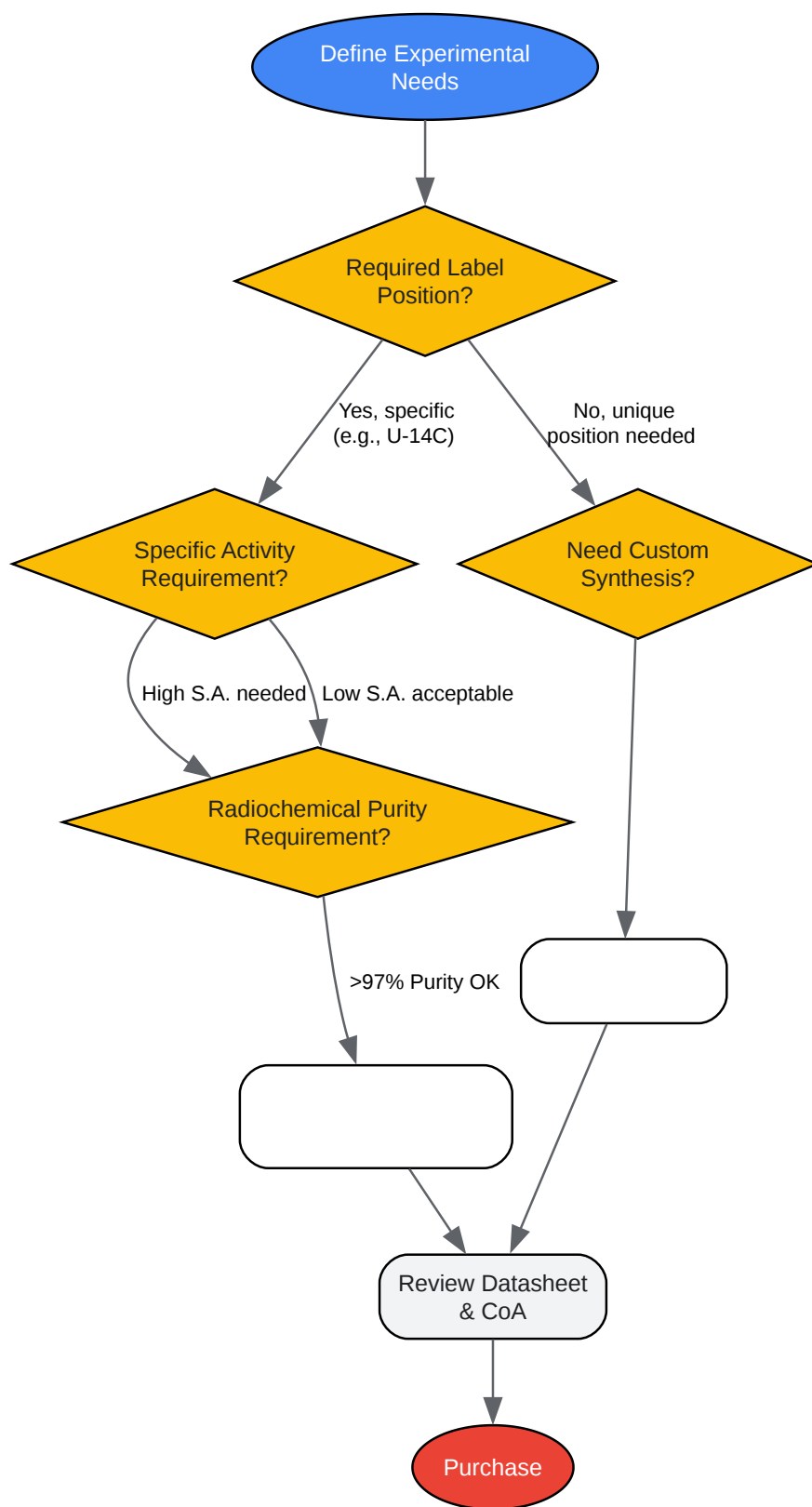
Simplified Metabolic Fate of L-Glutamic Acid- ^{14}C



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Caption: Simplified metabolic pathways for L-Glutamic acid- ^{14}C .

Supplier Selection Logic for L-Glutamic Acid- ^{14}C



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Caption: Decision-making flowchart for selecting a ^{14}C -glutamic acid supplier.

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